molecular formula C28H24FNO4 B11491478 1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinoline

1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinoline

Cat. No.: B11491478
M. Wt: 457.5 g/mol
InChI Key: JRDZEAAAZOFBMF-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinoline is a complex organic compound characterized by its unique structure, which includes both methoxy and fluorophenyl groups

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[2,1-a]isoquinoline core, followed by the introduction of the 3,4-dimethoxyphenyl and 4-fluorophenyl groups. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions while maintaining stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinoline undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction can reduce specific functional groups, often using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves replacing one functional group with another. Common reagents include halogens or nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified versions of the original compound with different functional groups or structural changes.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinoline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in studies involving cell signaling pathways and interactions with biological macromolecules.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, gene expression, or signal transduction. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinoline can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)-2-phenylpyrrolo[2,1-a]isoquinoline: Lacks the fluorophenyl group, which may result in different chemical properties and biological activities.

    1-(3,4-Dimethoxyphenyl)-2-(4-chlorophenyl)pyrrolo[2,1-a]isoquinoline: Contains a chlorophenyl group instead of a fluorophenyl group, which can affect its reactivity and interactions with biological targets.

Properties

Molecular Formula

C28H24FNO4

Molecular Weight

457.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinoline

InChI

InChI=1S/C28H24FNO4/c1-31-23-10-7-19(14-24(23)32-2)27-22(17-5-8-20(29)9-6-17)16-30-12-11-18-13-25(33-3)26(34-4)15-21(18)28(27)30/h5-16H,1-4H3

InChI Key

JRDZEAAAZOFBMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4C=CN3C=C2C5=CC=C(C=C5)F)OC)OC)OC

Origin of Product

United States

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